5-Amino-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
5-Amino-1H-pyrazole-3-carboxamide hydrochloride: is a chemical compound with the molecular formula C4H7ClN4O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is of significant interest in organic and medicinal chemistry due to its versatile applications and potential biological activities .
Mechanism of Action
Target of Action
It’s worth noting that 5-amino-pyrazoles, a class to which this compound belongs, are often used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds, which are common motifs in a wide range of synthesized drugs .
Mode of Action
5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Biochemical Pathways
5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds, which can affect various biochemical pathways .
Result of Action
Compounds synthesized from 5-amino-pyrazoles are known to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Cellular Effects
Some pyrazole derivatives have shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .
Temporal Effects in Laboratory Settings
It is known to be a solid substance , suggesting that it may have good stability for use in various experimental conditions.
Metabolic Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry , suggesting that they may interact with a variety of enzymes and cofactors.
Transport and Distribution
The compound’s solid state suggests that it may be transported and distributed in a manner similar to other solid biochemical substances.
Subcellular Localization
Given its solid state , it may be localized in a manner similar to other solid biochemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-Amino-1H-pyrazole-3-carboxamide hydrochloride is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its versatile reactivity allows for the development of a wide range of industrial products .
Comparison with Similar Compounds
- 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride
- 4-Amino-1H-pyrazole-5-carboxamide hydrochloride
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
Comparison: Compared to similar compounds, 5-Amino-1H-pyrazole-3-carboxamide hydrochloride exhibits unique reactivity and biological activity. Its specific substitution pattern on the pyrazole ring allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-1H-pyrazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-1-2(4(6)9)7-8-3;/h1H,(H2,6,9)(H3,5,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCFAYQBYQAIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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